6-Hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H6O3S. It is a heterocyclic sulfur compound .
Molecular Structure Analysis
The molecular structure of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid is represented by the InChI code: 1S/C9H7O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10,13H,(H,11,12) .Physical And Chemical Properties Analysis
6-Hydroxybenzo[b]thiophene-2-carboxylic acid has a molecular weight of 195.22 . It is recommended to be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
6-Hydroxybenzo[b]thiophene is notably used as an intermediate in the synthesis of various sulfur heterocycles. Its hydroxyl group can be transformed into O-carbamate, which aids in the regiocontrolled introduction of substituents through directed metallation. This versatility makes it a crucial component in the creation of a wide range of chemical compounds (Wahidulla & Bhattacharjee, 2013); (Mereyala, Banda & Sirajud Doulah, 2013); (Mukherjee & De, 2003); (Khapli, Dey & Mal, 2003); (Paknikar & Srinivasan, 2013); (Basak, Ghosh & Sarkar, 2003).
Photochromic Applications
6-Hydroxybenzo[b]thiophene has been used in the synthesis of photochromic thieno-2H-chromenes. These compounds display photochromic behavior, which is valuable in various applications like smart windows and optical data storage (Queiroz, Dubest, Aubard, Faure & Guglielmetti, 2000).
Anti-Inflammatory Applications
Derivatives of 6-Hydroxybenzo[b]thiophene have been studied for their potential anti-inflammatory properties. For instance, 5-substituted benzo[b]thiophene derivatives have shown promising results in this area (Radwan, Shehab & El-Shenawy, 2009).
Chemical Reactions and Derivatives
Various chemical reactions involving 6-Hydroxybenzo[b]thiophene have been explored, leading to the synthesis of numerous derivatives with potential applications in diverse fields. These reactions include bromination, Vilsmeier-Haack formylation, and other substitution reactions that modify the properties of the compound for specific uses (Drewry & Scrowston, 1969); (Asprou, Brunskill, Jeffrey & De, 1980); (Clarke, Scrowston & Sutton, 1973).
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDGGAFDRUFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzo[b]thiophene-2-carboxylic acid |
Citations
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